molecular formula C9H15NO5 B13552922 tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate

tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate

Cat. No.: B13552922
M. Wt: 217.22 g/mol
InChI Key: LOSAOQRFEUPZAW-WDSKDSINSA-N
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Description

tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate: is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxyl-containing precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol .

Scientific Research Applications

tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme inhibition or activation, leading to changes in biochemical processes .

Comparison with Similar Compounds

Comparison: While these compounds share similar structural features, tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate is unique due to its specific stereochemistry and functional groups. This uniqueness can result in different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6-5(11)4-14-7(6)12/h5-6,11H,4H2,1-3H3,(H,10,13)/t5-,6-/m0/s1

InChI Key

LOSAOQRFEUPZAW-WDSKDSINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](COC1=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(COC1=O)O

Origin of Product

United States

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